molecular formula C5H7NO5 B1337081 Dimethyl 2-(hydroxyimino)malonate CAS No. 42937-74-6

Dimethyl 2-(hydroxyimino)malonate

Cat. No.: B1337081
CAS No.: 42937-74-6
M. Wt: 161.11 g/mol
InChI Key: GLFGXQYUPFIXJV-UHFFFAOYSA-N
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Description

Dimethyl 2-(hydroxyimino)malonate, also known as propanedioic acid, 2-(hydroxyimino)-, dimethyl ester, is an organic compound with the molecular formula C5H7NO5. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a hydroxyimino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(hydroxyimino)malonate can be synthesized through the reaction of dimethyl malonate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(hydroxyimino)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 2-(hydroxyimino)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications[][4].

Mechanism of Action

The mechanism of action of dimethyl 2-(hydroxyimino)malonate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. In medicinal chemistry, the compound’s derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Dimethyl 2-(hydroxyimino)malonate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

dimethyl 2-hydroxyiminopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO5/c1-10-4(7)3(6-9)5(8)11-2/h9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFGXQYUPFIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423246
Record name Dimethyl 2-(hydroxyimino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42937-74-6
Record name 42937-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157353
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2-(hydroxyimino)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL (HYDROXYIMINO)-MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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